4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
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Description
4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is a chemical compound with the empirical formula C15H12N2O2 . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular weight of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is 252.27 . The SMILES string representation of the molecule is O=CC1=CC=C (C=C1)OCC2=CN (C=CC=C3)C3=N2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is a solid compound . It has a molecular weight of 252.27 . The InChI key of the compound is DJDDDYGGKVCWQO-UHFFFAOYSA-N .Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the future directions of research on 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde could include further exploration of its medicinal applications and the development of more efficient synthesis strategies .
properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-11-4-6-12(7-5-11)13-9-16-8-2-1-3-14(16)15-13/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHSOWGQJBYSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356260 |
Source
|
Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
CAS RN |
118000-48-9 |
Source
|
Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118000-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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